

L-Fucitol CAS number and molecular structure

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Compound of Interest

Compound Name: *L-Fucitol*

Cat. No.: *B1202772*

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L-Fucitol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Fucitol**, a sugar alcohol with significant applications in biochemical research and as a potential building block in drug development. This document details its fundamental properties, molecular structure, and key experimental protocols.

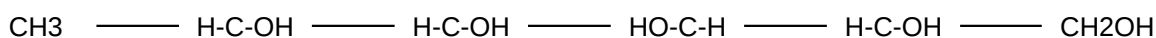
Core Properties of L-Fucitol

L-Fucitol, also known as 6-deoxy-L-galactitol, is a derivative of L-fucose.^[1] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

Property	Value	Source
CAS Number	13074-06-1	[2][3]
Molecular Formula	C6H14O5	[3]
Molecular Weight	166.17 g/mol	[3]
IUPAC Name	(2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol	
Synonyms	6-Deoxy-L-galactitol, 1-Deoxy-D-galactitol	[1]
Melting Point	153-155 °C	
Appearance	White crystalline solid	
Solubility	Soluble in water, DMSO, and Methanol	

Molecular Structure of L-Fucitol

The molecular structure of **L-Fucitol** is a six-carbon chain with five hydroxyl groups. Its stereochemistry is derived from L-galactose.



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Caption: 2D chemical structure of **L-Fucitol**.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of **L-Fucitol** and its application in enzymatic assays.

Chemical Synthesis of L-Fucitol via Reduction of L-Fucose

L-Fucitol can be synthesized from L-fucose through a straightforward reduction reaction using a mild reducing agent such as sodium borohydride.

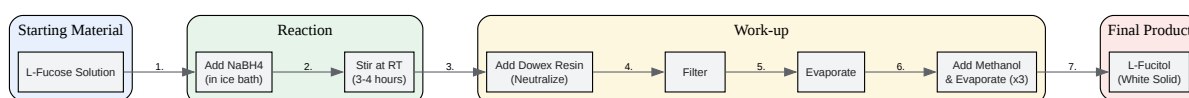
Materials:

- L-Fucose
- Sodium borohydride (NaBH_4)
- Deionized water
- Dowex 50W-X8 resin (H^+ form)
- Methanol
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Round-bottom flask
- Filtration apparatus

Procedure:

- **Dissolution:** Dissolve L-fucose in deionized water in a round-bottom flask at room temperature.
- **Reduction:** Cool the solution in an ice bath. While stirring, slowly add sodium borohydride in small portions. The molar ratio of NaBH_4 to L-fucose should be approximately 1.5:1 to ensure complete reduction.

- **Reaction:** After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
- **Quenching and Neutralization:** Carefully add Dowex 50W-X8 resin to the reaction mixture until the effervescence ceases and the pH of the solution is neutral. This step quenches the excess NaBH₄ and removes sodium ions.
- **Filtration:** Filter the reaction mixture to remove the resin.
- **Borate Removal:** Evaporate the filtrate to dryness using a rotary evaporator. Add methanol to the residue and re-evaporate. Repeat this step several times to remove boric acid as volatile methyl borate.
- **Crystallization:** The resulting white solid is **L-Fucitol**. It can be further purified by recrystallization from a suitable solvent system, such as methanol/ethanol, if required.



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Caption: Workflow for the chemical synthesis of **L-Fucitol**.

L-Fucose Isomerase Activity Assay and Inhibition by L-Fucitol

L-Fucitol is a known substrate for **L-fucitol** isomerase and can be used to study the enzyme's activity and inhibition. The following protocol describes a general method for assaying L-fucose isomerase activity, which can be adapted for inhibition studies with **L-Fucitol**.

Principle: L-fucose isomerase catalyzes the reversible isomerization of L-fucose to L-fuculose. The activity of the enzyme can be determined by measuring the formation of the ketose, L-

fuculose, from the aldose, L-fucose. **L-Fucitol** can be used as a substrate analog to study enzyme kinetics and inhibition.

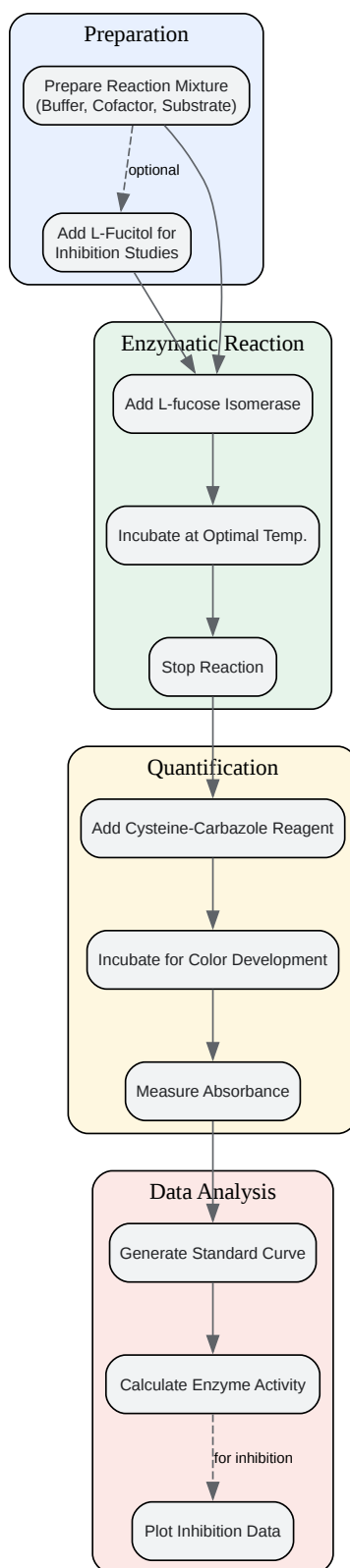
Materials:

- Purified L-fucose isomerase
- L-Fucose (substrate)
- **L-Fucitol** (for inhibition studies)
- Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
- Cofactor solution (if required, e.g., 1 mM MnCl₂)
- Cysteine-carbazole-sulfuric acid reagent for ketose determination
- Spectrophotometer

Procedure:

- Enzyme Reaction:
 - Prepare a reaction mixture containing the buffer, cofactor (if needed), and L-fucose at a known concentration.
 - For inhibition studies, pre-incubate the enzyme with varying concentrations of **L-Fucitol** for a set period before adding the substrate.
 - Initiate the reaction by adding a specific amount of L-fucose isomerase.
 - Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a defined time period (e.g., 10-30 minutes).
 - Stop the reaction by adding a quenching agent, such as a strong acid, or by heat inactivation.
- Quantification of L-Fuculose:

- Take an aliquot of the reaction mixture.
- Add the cysteine-carbazole-sulfuric acid reagent. This reagent reacts specifically with ketoses to produce a colored product.
- Incubate at room temperature for a specified time to allow for color development.
- Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
- Data Analysis:
 - Create a standard curve using known concentrations of L-fucose to determine the amount of product formed in the enzymatic reaction.
 - Calculate the enzyme activity in units (μmol of product formed per minute).
 - For inhibition studies, plot the enzyme activity against the concentration of **L-Fucose** to determine the type of inhibition and the inhibition constant (K_i).



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Caption: Workflow for L-fucose isomerase assay and inhibition studies.

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